1,3-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine
Description
1,3-Dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine is a bifunctional pyrazole derivative featuring two distinct pyrazole rings connected via a methylene amine linker. The primary pyrazole (1,3-dimethyl-1H-pyrazol-4-amine) contains methyl groups at positions 1 and 3 and an amine at position 4. The secondary pyrazole is substituted with a propan-2-yl (isopropyl) group at position 1 and a methylene-linked amine at position 5 (Figure 1). This compound’s molecular formula is C₁₂H₁₉N₅, with a calculated molecular weight of 233.3 g/mol (derived from structural analysis). Its synthesis likely involves alkylation or coupling reactions, as seen in analogous pyrazole derivatives .
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1,3-dimethyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-9(2)17-11(5-6-14-17)7-13-12-8-16(4)15-10(12)3/h5-6,8-9,13H,7H2,1-4H3 |
InChI Key |
QBOHXAXWUJENCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=NN2C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1-(propan-2-yl)-1H-pyrazole-5-amine in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems for precise control of reaction parameters, ensuring consistent quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, electrophiles; reactions are conducted in polar solvents such as acetonitrile or dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted pyrazole derivatives, which may exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex pyrazole derivatives, which are used in the development of new materials and catalysts.
Biology: Pyrazole derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is investigated for its potential as a lead compound in drug discovery.
Medicine: The compound’s pharmacological properties are explored for the development of new therapeutic agents targeting specific diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact mechanism varies based on the biological context and the specific target being studied. Research is ongoing to elucidate the detailed molecular pathways involved in its biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1,3-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine are compared below with three classes of pyrazole-based analogs:
Structural Analogues with Aromatic Substitutions
N,N3-Dimethyl-1-phenyl-1H-pyrazol-5-amine ():
- Molecular Formula : C₁₁H₁₄N₃
- Key Features : A phenyl group at position 1 and dimethylamine at positions N and 3.
- Applications : Intermediate in pharmacological studies (68.9% synthesis yield) .
- Comparison : The phenyl group enhances lipophilicity but reduces solubility compared to the target compound’s isopropyl substituent.
- 5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine (): Molecular Formula: C₁₂H₁₅N₃O₂ Key Features: A dimethoxyphenyl group at position 5.
Analogues with Halogen or Heterocyclic Modifications
2-Bromo-3-methyl-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide ():
- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (): Key Features: Hybrid pyrazolo-pyrimidine and thieno-pyrimidine structure.
Pharmacologically Active Pyrazole Derivatives
Comparative Data Table
Key Findings and Implications
Structural Flexibility: The target compound’s bifunctional pyrazole design offers tunable electronic and steric properties, distinguishing it from monofunctional analogs like N,N3-dimethyl-1-phenyl-1H-pyrazol-5-amine .
Synthetic Feasibility : While direct synthesis data for the target compound is unavailable, analogous reactions (e.g., alkylation in THF with phosphorous pentasulfide ) suggest viable routes.
Pharmacological Potential: Pyrazole derivatives like Voxelotor demonstrate the scaffold’s therapeutic relevance, implying the target compound could be optimized for similar applications.
Biological Activity
1,3-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine is a pyrazole derivative with promising biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article provides a comprehensive review of its biological activity, synthesis, and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C13H21N5 |
| Molecular Weight | 247.34 g/mol |
| IUPAC Name | This compound |
| InChI Key | GSELOVSNIHZNKT-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1-(propan-2-yl)-1H-pyrazole-5-amine under acidic or basic conditions, often utilizing catalysts such as p-toluenesulfonic acid or sodium hydroxide. Purification is achieved through recrystallization or chromatography .
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:
- MCF7 (Breast Cancer) : GI50 = 3.79 µM
- NCI-H460 (Lung Cancer) : LC50 = 42.30 µM
These findings suggest that pyrazole derivatives can inhibit the growth of cancer cells through mechanisms that may involve apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. For example, it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators .
The biological activity of this compound is believed to involve its interaction with molecular targets such as enzymes and receptors. By binding to these targets, the compound can modulate their activity, leading to various therapeutic effects .
Case Studies and Research Findings
Several studies have highlighted the biological potential of pyrazole derivatives:
- Antitumor Activity : A study demonstrated that pyrazole-linked compounds exhibited significant cytotoxicity against HepG2 liver cancer cells with IC50 values ranging from 0.39 µM to 0.95 nM for different derivatives .
- Inhibition of Kinases : Research has shown that certain pyrazole derivatives inhibit kinases like Aurora-A and CDK2, which are critical in cancer cell proliferation .
- Synergistic Effects : Combinations of pyrazole compounds with other therapeutic agents have been explored for enhanced efficacy against resistant cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
